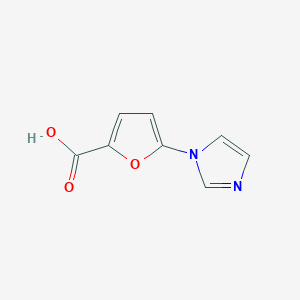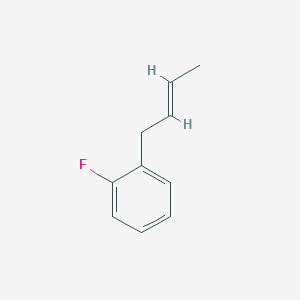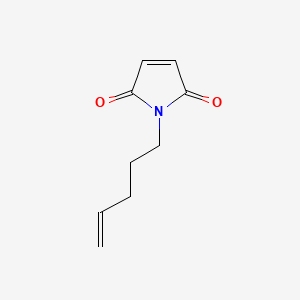
5-(1h-Imidazol-1-yl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1H-Imidazol-1-yl)furan-2-carboxylic acid is a heterocyclic compound that features both imidazole and furan rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-Imidazol-1-yl)furan-2-carboxylic acid typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(1H-Imidazol-1-yl)furan-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The imidazole and furan rings can undergo substitution reactions, particularly with electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are frequently used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the imidazole or furan rings.
Wissenschaftliche Forschungsanwendungen
5-(1H-Imidazol-1-yl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism by which 5-(1H-Imidazol-1-yl)furan-2-carboxylic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating cellular responses.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Imidazole Derivatives: Compounds such as clemizole and etonitazene share the imidazole ring structure and exhibit similar biological activities.
Furan Derivatives: Compounds like nitrofurantoin and furazolidone contain the furan ring and are used for their antimicrobial properties.
Uniqueness: 5-(1H-Imidazol-1-yl)furan-2-carboxylic acid is unique due to the combination of both imidazole and furan rings in its structure
Eigenschaften
CAS-Nummer |
597565-54-3 |
|---|---|
Molekularformel |
C8H6N2O3 |
Molekulargewicht |
178.14 g/mol |
IUPAC-Name |
5-imidazol-1-ylfuran-2-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-8(12)6-1-2-7(13-6)10-4-3-9-5-10/h1-5H,(H,11,12) |
InChI-Schlüssel |
SAOQLXAQBPZZTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=N1)C2=CC=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-[(4-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B15165488.png)



![Ethyl (3E)-3-[(2-chlorophenyl)imino]butanoate](/img/structure/B15165518.png)

![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diethylacetamide](/img/structure/B15165529.png)
![Acetamide,N,N-dimethyl-2-[[1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B15165537.png)
![1,4-Pentadien-3-one, 5-(3-hydroxyphenyl)-1,1-bis[(phenylmethyl)thio]-](/img/structure/B15165550.png)
![2-Pyridinamine, 3-[[3-(trifluoromethoxy)phenyl]methoxy]-](/img/structure/B15165558.png)
![Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-3-fluoro-](/img/structure/B15165571.png)
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B15165573.png)
![N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea](/img/structure/B15165577.png)
